molecular formula C21H25NO4 B4301996 ETHYL 3-[(4-ETHOXYPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE

ETHYL 3-[(4-ETHOXYPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE

Cat. No.: B4301996
M. Wt: 355.4 g/mol
InChI Key: DCTCPGXAWATBQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(4-ETHOXYPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE typically involves the esterification of 4-ethoxybenzoic acid with 3-(4-methylphenyl)propanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-ethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(4-ethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 3-[(4-ETHOXYPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological pathways. The aromatic rings may also participate in π-π interactions with other molecules .

Properties

IUPAC Name

ethyl 3-[(4-ethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-4-25-18-12-10-17(11-13-18)21(24)22-19(14-20(23)26-5-2)16-8-6-15(3)7-9-16/h6-13,19H,4-5,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTCPGXAWATBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(CC(=O)OCC)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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